6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Description
6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the function of the target proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . The downstream effects of these interactions can vary widely, depending on the specific targets and the nature of the interactions .
Pharmacokinetics
It’s worth noting that some triazole-based drugs have been reported to have poor solubility in water and most other suitable medicinal solvents, leading to negligible bioaccessibility and restricting their use in many drug release systems .
Result of Action
Given the broad range of biological activities associated with triazole compounds, it can be inferred that the effects could be diverse, depending on the specific targets and the nature of the interactions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of triazole compounds .
Properties
IUPAC Name |
6-methyl-N-(4-methylcyclohexyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-8-3-5-10(6-4-8)16-13(20)11-12-14(21)15-9(2)7-19(12)18-17-11/h7-8,10H,3-6H2,1-2H3,(H,15,21)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOZFOBOVLUYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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